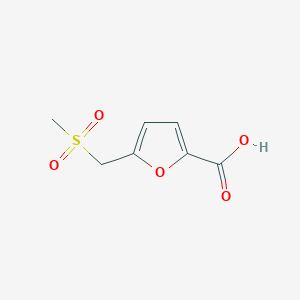
3-(1-氨基环丙基)-5-溴-1H-吡啶-2-酮;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an amino group, a bromine atom at the 5-position of the pyridinone ring, and is typically found in its hydrochloride salt form. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
科学研究应用
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), have been found to interact with enzymes like acc deaminase .
Mode of Action
ACC is known to enhance plant tolerance to stress by modulating gene expression and promoting yield .
Biochemical Pathways
Compounds with similar structures, such as acc, have been found to affect the ethylene production pathway in plants, which plays a crucial role in plant growth and stress response .
Pharmacokinetics
A study involving a compound with a similar structure, 7-[(3 r )-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1 r ,2 s )-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, showed that inhibition of certain transporters resulted in an elevation of the area under the curve of the compound . This suggests that the compound’s bioavailability may be influenced by these transporters.
Result of Action
Compounds with similar structures, such as acc, have been found to positively affect plant growth by secreting phytohormones/secondary metabolites, strengthening the plant’s antioxidant system, and influencing the physiology through polyamine production and modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamine: The cyclopropylamine can be synthesized through the reaction of cyclopropylcarboxylic acid with ammonia or an amine under high-pressure conditions.
Coupling Reaction: The final step involves coupling the cyclopropylamine with the brominated pyridinone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of dehalogenated compounds.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
5-Bromo-2-pyridinone: A simpler analog without the cyclopropyl and amino groups.
Uniqueness
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is unique due to the combination of the cyclopropylamine and bromopyridinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOHFQZZZLTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
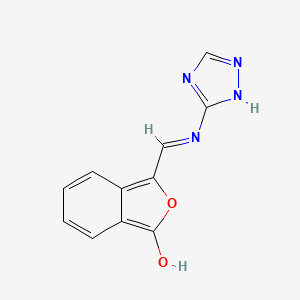
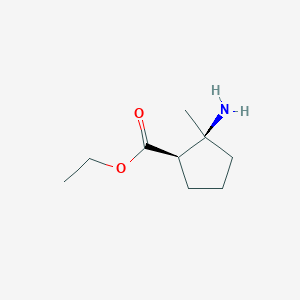

![3-[(4-iodophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2455645.png)
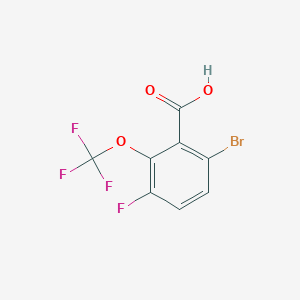
![1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2455647.png)
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)
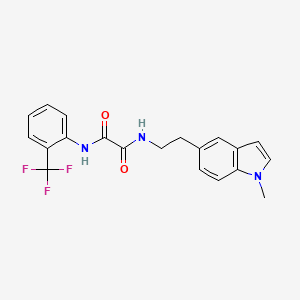
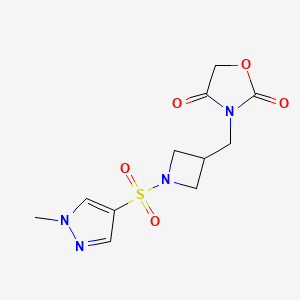
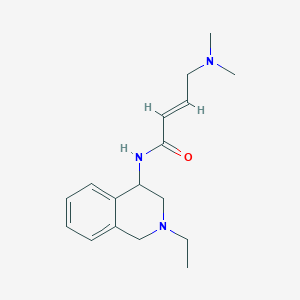
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)

